ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate -

ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate

Catalog Number: EVT-5411801
CAS Number:
Molecular Formula: C27H28N2O6
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide

Compound Description: This compound belongs to the 1,4-dihydropyridine class and exhibits significant anti-inflammatory activity. It demonstrated greater efficacy compared to reference drugs in reducing formalin-induced paw edema in rats. []

Relevance: While structurally different from the main compound, this related compound shares a common 2-furyl substituent. This shared feature highlights the relevance of furan moieties in medicinal chemistry, particularly for anti-inflammatory activity, as observed in both this compound and the broader research context. []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide

Compound Description: This compound, also a 1,4-dihydropyridine derivative, demonstrated potent anti-inflammatory activity in the "acute formalin paw edema" rat model. []

Relevance: Similar to the previous example, this compound shares the 2-furyl substituent with ethyl 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoate. The recurrent presence of this moiety underscores the importance of furan-containing structures in medicinal chemistry, particularly in the development of anti-inflammatory agents. []

Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB)

Compound Description: EHB is a Schiff base compound synthesized from ethyl-4-amino benzoate. Its nonlinear refractive index (NRI) has been determined using Z-scan techniques. []

Relevance: EHB and ethyl 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoate share a core ethyl benzoate structure. This structural similarity highlights the versatility of the ethyl benzoate scaffold in medicinal chemistry and its potential for modification to achieve desired pharmacological properties. []

Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB)

Compound Description: ENB, another Schiff base compound, is synthesized from ethyl-4-amino benzoate. It has demonstrated optical limiting (OL) properties, making it a potential candidate for optical limiter applications. []

Relevance: Like EHB, ENB shares the ethyl benzoate core structure with ethyl 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoate. The presence of this common scaffold in compounds with distinct properties like NRI and OL emphasizes the significant impact of substituent modifications on the overall activity profile of a compound. []

Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) Amino]benzoate (ETHAB)

Compound Description: ETHAB, a Schiff base compound, exhibits gastroprotective activity against ethanol-induced gastric mucosal ulcers in rats. Its mechanism of action is attributed to antioxidant activity and enhancement of gastric mucosal defense mechanisms. []

Relevance: ETHAB is structurally similar to ethyl 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoate, with both compounds sharing the ethyl 4-aminobenzoate core structure. This similarity highlights the potential of modifying this scaffold to target different therapeutic areas, in this case, gastroprotection. []

N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-[5({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]quinazolin-4-amine (Lapatinib)

Compound Description: Lapatinib is a tyrosine kinase inhibitor used in the treatment of advanced or metastatic breast cancers overexpressing HER2 (ErbB2). Its disposition and potential drug interactions are influenced by efflux and uptake transporters, particularly P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). [, ]

Relevance: Lapatinib shares a 2-furyl substituent with ethyl 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoate, highlighting the recurring presence of this moiety in medicinal chemistry. Despite their different pharmacological targets, the presence of this shared feature suggests the potential broader biological relevance of the 2-furyl group. [, ]

Ethyl 4-((4-iodobenzyl)amino)benzoate

Compound Description: This compound is a structurally characterized derivative of ethyl 4-aminobenzoate. []

Relevance: This compound shares the ethyl 4-aminobenzoate core structure with ethyl 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoate. This common scaffold emphasizes the versatility of ethyl 4-aminobenzoate as a starting point for synthesizing diverse chemical entities with potential biological activities. []

Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate

Compound Description: This compound is another structurally characterized derivative of ethyl 4-aminobenzoate. []

Relevance: Similar to the previous compound, this derivative also shares the ethyl 4-aminobenzoate core with ethyl 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoate. This recurrence further reinforces the significance of the ethyl 4-aminobenzoate scaffold in medicinal chemistry as a platform for generating new compounds with potential biological applications. []

4-(5-amino-2-furyl)thiazole (AFT)

Compound Description: AFT is a reductive metabolite of the carcinogen 4-(5-nitro-2-furyl)thiazole (NFT) and serves as a precursor to the formation of 1-(4-thiazolyl)-3-cyano-1-propanone. []

Relevance: AFT shares the 2-furyl substituent with ethyl 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoate. This structural link underscores the importance of studying the metabolic pathways of compounds containing the 2-furyl moiety, as these transformations can lead to metabolites with different biological activities. []

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride (SAR150640)

Compound Description: SAR150640 is a potent and selective human β3-adrenoceptor agonist with potential therapeutic use in preterm labor. Its mechanism of action involves increasing cAMP production and inhibiting myometrial contractions. []

Relevance: SAR150640 shares the ethyl benzoate core structure with ethyl 4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoate. The presence of this scaffold in a compound targeting the β3-adrenoceptor highlights the diverse pharmacological applications of ethyl benzoate derivatives and their potential in developing treatments for various conditions. []

Properties

Product Name

ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate

IUPAC Name

ethyl 4-[[(Z)-3-(furan-2-yl)-2-[[4-(2-methylpropoxy)benzoyl]amino]prop-2-enoyl]amino]benzoate

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C27H28N2O6/c1-4-33-27(32)20-7-11-21(12-8-20)28-26(31)24(16-23-6-5-15-34-23)29-25(30)19-9-13-22(14-10-19)35-17-18(2)3/h5-16,18H,4,17H2,1-3H3,(H,28,31)(H,29,30)/b24-16-

InChI Key

MWRRNXALPRJXBB-JLPGSUDCSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)OCC(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)OCC(C)C

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)OCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.